2-Methyl-4-azatricyclo[5.2.1.0,2,6]decane
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Overview
Description
2-Methyl-4-azatricyclo[5.2.1.0,2,6]decane is a complex organic compound with a unique tricyclic structure. It is known for its potential applications in various fields, including chemistry, biology, and medicine. The compound’s structure consists of a tricyclic framework with a nitrogen atom, making it an interesting subject for scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Methyl-4-azatricyclo[5.2.1.0,2,6]decane typically involves multiple steps, starting from simpler organic molecules. One common method involves the reaction of specific bicyclic compounds with nitrogen-containing reagents under controlled conditions. For instance, the reaction of exo-2,3-epoxybicyclo[2.2.1]heptan-endo-5,6-dicarboximides with appropriate nitrogen sources can yield the desired tricyclic structure .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would require optimization of reaction conditions to ensure high yield and purity. Techniques such as high-performance liquid chromatography (HPLC) and nuclear magnetic resonance (NMR) spectroscopy are often employed to monitor the reaction progress and confirm the structure of the final product .
Chemical Reactions Analysis
Types of Reactions
2-Methyl-4-azatricyclo[5.2.1.0,2,6]decane can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride (LiAlH4) to yield reduced forms of the compound.
Substitution: The nitrogen atom in the tricyclic structure can participate in substitution reactions, where different substituents can be introduced.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) are commonly used.
Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typical reducing agents.
Substitution: Halogenating agents like chlorine (Cl2) or bromine (Br2) can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction can produce amines or alcohols .
Scientific Research Applications
2-Methyl-4-azatricyclo[5.2.1.0,2,6]decane has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound’s unique structure makes it a candidate for studying biological interactions and mechanisms.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its role as a pharmacophore in drug design.
Industry: It is used in the development of new materials and as a catalyst in certain industrial processes.
Mechanism of Action
The mechanism by which 2-Methyl-4-azatricyclo[5.2.1.0,2,6]decane exerts its effects involves its interaction with specific molecular targets. The nitrogen atom in the tricyclic structure can form hydrogen bonds and coordinate with metal ions, influencing various biochemical pathways. These interactions can modulate enzyme activity, receptor binding, and other cellular processes .
Comparison with Similar Compounds
Similar Compounds
4-Hydroxy-1-methyl-7-(propan-2-yl)-4-azatricyclo[5.2.2.0,2,6]undec-8-ene-3,5-dione: This compound shares a similar tricyclic structure but with different substituents and functional groups.
2-Azatricyclo[4.3.1.0,4,9]decane: Another tricyclic compound with a nitrogen atom, but with a different ring system.
Uniqueness
2-Methyl-4-azatricyclo[5.2.1.0,2,6]decane is unique due to its specific tricyclic framework and the presence of a methyl group at the 2-position.
Properties
Molecular Formula |
C10H17N |
---|---|
Molecular Weight |
151.25 g/mol |
IUPAC Name |
2-methyl-4-azatricyclo[5.2.1.02,6]decane |
InChI |
InChI=1S/C10H17N/c1-10-6-11-5-9(10)7-2-3-8(10)4-7/h7-9,11H,2-6H2,1H3 |
InChI Key |
VUPZBVMJJYOSPA-UHFFFAOYSA-N |
Canonical SMILES |
CC12CNCC1C3CCC2C3 |
Origin of Product |
United States |
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